Isocaffeine

Calcium Signaling Cardiac Electrophysiology Ryanodine Receptors

Procure Isocaffeine for its unique inability to activate ryanodine receptors—making it the definitive inactive caffeine analog for calcium-induced calcium release (CICR) studies. Unlike caffeine, theophylline, or theobromine, its 9-methyl substitution renders it inert at calcium-release channels while serving as the official Caffeine EP Impurity C reference standard. Its quantifiably lower membrane permeability provides a critical comparator for structure-permeability relationship investigations. This minor structural isomer of caffeine delivers profound functional divergence essential for unambiguous experimental controls and pharmacopeial compliance.

Molecular Formula C8H10N4O2
Molecular Weight 194.19 g/mol
CAS No. 519-32-4
Cat. No. B195696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocaffeine
CAS519-32-4
Synonyms3,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6-dione;  1,3,9-Trimethylxanthine;  9-Methyltheophylline;  NSC 28332;  EP Impurity C for Caffeine
Molecular FormulaC8H10N4O2
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1N(C(=O)N(C2=O)C)C
InChIInChI=1S/C8H10N4O2/c1-10-4-9-5-6(10)11(2)8(14)12(3)7(5)13/h4H,1-3H3
InChIKeyLPHGQDQBBGAPDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isocaffeine (CAS 519-32-4): A Unique Xanthine Isomer for Selective Research and Analytical Applications


Isocaffeine (CAS 519-32-4), also known as 1,3,9-trimethylxanthine or 9-methyltheophylline, is a xanthine derivative and a structural isomer of caffeine (1,3,7-trimethylxanthine). It differs from caffeine solely by the position of a single methyl group on the purine ring [1]. This minor structural change yields profound differences in its biological activity and physicochemical properties compared to caffeine and other common methylxanthines like theophylline and theobromine [2]. Primarily utilized as a reference standard for pharmaceutical analysis (designated as Caffeine EP Impurity C) and as a specialized research tool, isocaffeine offers distinct advantages for experiments requiring an inactive or functionally divergent analog of caffeine .

Isocaffeine (CAS 519-32-4): Why Substituting with Caffeine or Other Xanthines Compromises Research and Analytical Integrity


The generic substitution of isocaffeine with its close structural analogs—caffeine, theophylline, or theobromine—is not scientifically valid due to its unique and often opposite biological activity profile. While these methylxanthines share a common purine core, the position of the methyl group dictates their interaction with key biological targets [1]. As demonstrated in the evidence below, isocaffeine consistently fails to activate calcium-release channels and large-conductance cation channels that are robustly stimulated by caffeine and its other primary metabolites [2]. Furthermore, isocaffeine exhibits a distinctly lower membrane permeability, as reflected in its oil-water partition coefficient, which fundamentally alters its cellular uptake kinetics and intracellular concentration profile compared to caffeine and theophylline [3]. Therefore, using caffeine as a stand-in for isocaffeine in experimental systems would introduce spurious activity, undermining the interpretation of results and leading to erroneous conclusions about target engagement and downstream signaling pathways.

Quantitative Evidence Guide: Key Differentiators of Isocaffeine (CAS 519-32-4) Versus Caffeine and Other Methylxanthines


Isocaffeine vs. Caffeine: Differential Modulation of Intracellular Calcium ([Ca2+]i) Signaling

In a direct functional comparison in rat ventricular myocytes, isocaffeine was completely inactive at inducing calcium release, in stark contrast to caffeine and theophylline. This functional null activity is a primary differentiator [1].

Calcium Signaling Cardiac Electrophysiology Ryanodine Receptors

Isocaffeine vs. Caffeine: Distinct Cellular Uptake Kinetics and Membrane Permeability

The rate of cellular entry for isocaffeine was found to be substantially slower than for caffeine or theophylline, directly correlating with its lower lipophilicity as measured by oil-water partition coefficient [1].

Pharmacokinetics Membrane Permeability Partition Coefficient

Isocaffeine vs. Caffeine Metabolites: Selective Inactivity at Cardiac Plasma Membrane Cation Channels

Isocaffeine was uniquely inactive among tested methylxanthines in activating a large-conductance cation channel in cardiac myocytes, a channel that is robustly activated by caffeine and all its direct metabolic products [1].

Cardiac Physiology Ion Channels Methylxanthine Pharmacology

Isocaffeine vs. Caffeine: Distinct Self-Association Mechanisms in Solution

Spectroscopic analysis (UV and NMR) revealed that while both compounds self-associate via a hydrophobic effect, the underlying mechanisms differ fundamentally. Caffeine's aggregation is mediated by water bridges, whereas isocaffeine's is driven by high polarisability [1].

Physical Chemistry Spectroscopy Molecular Aggregation

Optimal Application Scenarios for Procuring Isocaffeine (CAS 519-32-4)


As a Critical Negative Control in Calcium Signaling and Ion Channel Research

Procure isocaffeine for use as an essential, inactive analog of caffeine in experiments studying calcium-induced calcium release (CICR) via ryanodine receptors (RyRs) or the activation of specific plasma membrane cation channels. Its demonstrated inability to induce a [Ca2+]i rise or activate large-conductance channels in cardiac myocytes, while its close structural relatives are active [1], makes it the definitive compound for validating that observed effects are specific to caffeine's 7-methylxanthine structure rather than a general xanthine core effect.

As a Certified Reference Standard (Caffeine EP Impurity C) in Pharmaceutical Quality Control

Utilize isocaffeine as a high-purity reference standard for the identification, quantification, and control of Caffeine EP Impurity C in active pharmaceutical ingredients (APIs) and finished drug products containing caffeine. Its defined analytical properties and regulatory compliance are essential for method development, method validation (AMV), and routine quality control (QC) testing, ensuring batch-to-batch consistency and adherence to pharmacopeial monographs (USP/EP) .

In Studies of Cellular Uptake and Membrane Permeability of Xanthines

Select isocaffeine for investigations into the structure-permeability relationship of methylxanthines across biological membranes. Its quantifiably slower cellular entry rate and lower oil-water partition coefficient, relative to caffeine and theophylline [2], provide a distinct data point for validating computational models of membrane transport and for understanding how minor structural modifications (N7 vs. N9 methylation) can profoundly alter a molecule's pharmacokinetic properties.

As an Analytical Probe in Environmental Monitoring and Metabolomics

Source isocaffeine for use as an analytical standard in liquid chromatography-mass spectrometry (LC-MS) methods for detecting and quantifying caffeine and its related compounds (e.g., 7-methylxanthine, theobromine) in complex matrices such as surface water or biological fluids [3]. Its distinct mass spectrum and retention time allow for unambiguous identification, making it a valuable compound for environmental fate studies and comprehensive metabolomic profiling of purine alkaloids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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